3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core, which is a fused heterocyclic structure consisting of a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide typically involves the condensation of o-phenylenediamine with various aldehydes or acids to form the benzimidazole core . The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs large-scale condensation reactions using automated reactors. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives with altered functional groups .
Scientific Research Applications
3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This compound may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, it can interfere with the synthesis of essential biomolecules in microbes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Thiabendazole: Known for its anthelmintic activity.
Omeprazole: Used as a proton pump inhibitor for treating acid reflux.
Albendazole: Another anthelmintic agent with a broad spectrum of activity.
Uniqueness
3-methyl-N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide is unique due to its specific structural modifications, which enhance its pharmacological properties. The presence of the 3-methyl and N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]benzamide groups provides distinct chemical and biological activities compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-methyl-N-[1-(1-pentylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C22H27N3O/c1-4-5-8-14-25-20-13-7-6-12-19(20)24-21(25)17(3)23-22(26)18-11-9-10-16(2)15-18/h6-7,9-13,15,17H,4-5,8,14H2,1-3H3,(H,23,26) |
InChI Key |
YACXDFGYBLEDDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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